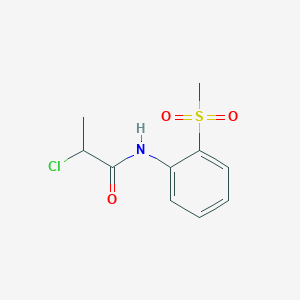
2-chloro-N-(2-methanesulfonylphenyl)propanamide
説明
2-chloro-N-(2-methanesulfonylphenyl)propanamide is a chemical compound with the molecular formula C10H12ClNO3S and a molecular weight of 261.73 g/mol . It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-methanesulfonylphenyl)propanamide typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of chlorinating agents to introduce the chlorine atom into the molecule .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its desired form .
化学反応の分析
Types of Reactions
2-chloro-N-(2-methanesulfonylphenyl)propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted derivatives depending on the specific reagents and conditions used .
科学的研究の応用
2-chloro-N-(2-methanesulfonylphenyl
生物活性
2-chloro-N-(2-methanesulfonylphenyl)propanamide is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C11H12ClN1O3S. The presence of the chloro and methanesulfonyl groups is significant as they influence the compound's interaction with biological targets.
Cyclooxygenase (COX) Inhibition
Research indicates that compounds similar to this compound exhibit selective inhibition of COX-2, an enzyme involved in inflammatory processes. For instance, studies have shown that certain derivatives possess IC50 values ranging from 0.22 to 1.27 µM for COX-2, while showing minimal activity against COX-1 (IC50 > 100 µM) . This selectivity is crucial for reducing gastrointestinal side effects commonly associated with non-selective NSAIDs.
Nitric Oxide Release
Another mechanism involves the release of nitric oxide (NO), which has implications in cancer therapy. Compounds structurally related to this compound have demonstrated spontaneous NO release rates between 10% and 22%, which can enhance radiosensitizing effects in tumor cells . This property is particularly relevant for enhancing the efficacy of radiotherapy in cancer treatment.
In Vitro Studies
- Cell Viability Assays : In vitro studies have shown that at concentrations around 10 µM, related compounds can significantly affect cell viability in various cancer cell lines, including those expressing high levels of COX-2. For example, a study indicated enhanced radiosensitivity in melanoma cells treated with COX-2 inhibitors shortly before irradiation .
- Root Growth Inhibition : A related compound was tested for its root growth-inhibitory activity using rape seed germination assays. At a concentration of , it exhibited a potent root growth inhibition of up to 76% .
Case Studies
- Melanoma Treatment : A specific case study demonstrated that the application of COX-2 inhibitors like this compound before radiation therapy resulted in a marked decrease in clonogenic survival in melanoma cells, suggesting potential as an adjunct therapy in cancer treatment .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its analogs:
| Study | Target | Concentration | Effect | IC50 (µM) |
|---|---|---|---|---|
| In Vitro Cell Viability | Melanoma Cells | 10 µM | Enhanced radiosensitivity | Not specified |
| Germination Assay | Rape Seed | Root growth inhibition (76%) | Not specified | |
| COX-2 Inhibition | COX-2 Enzyme | Varies | Selective inhibition | 0.22 - 1.27 |
| Nitric Oxide Release | Tumor Cells | Varies | Spontaneous NO release (10%-22%) | Not specified |
特性
IUPAC Name |
2-chloro-N-(2-methylsulfonylphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3S/c1-7(11)10(13)12-8-5-3-4-6-9(8)16(2,14)15/h3-7H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLXYSXKTSDKBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1S(=O)(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















